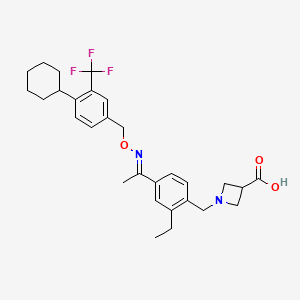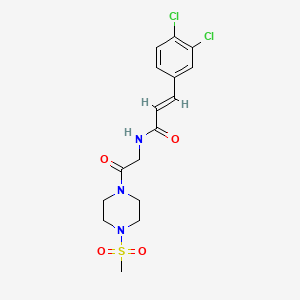
Sulfo-Cyanine5 DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper free Click chemistry reaction between strained cycloalkynes (cyclooctynes), and azides, is a very fast and robust reaction. It can be used for a fast labeling with fluorescent dyes. This reagent is a derivative of water soluble sulfo-Cyanine5 dye which emits in red channel. It is useful for the labeling of biomolecules in aqueous media.
Applications De Recherche Scientifique
1. Ratiometric Chemosensor for Cyanide Ions
A chemosensor based on chromone containing benzothiazole groups, including derivatives of DBTC, has been developed to detect cyanide ions with high sensitivity in aqueous medium. This innovation is crucial for environmental monitoring and biological applications, as cyanide is a significant pollutant and a toxic compound in biological systems (Lohar et al., 2018).
2. Study of Sulfur-Containing Chemicals in Natural Waters
Research on the role of carbonate radical in limiting the persistence of sulfur-containing chemicals, including dibenzothiophene (DBT), highlights the environmental implications of these compounds in natural water systems. Such studies are crucial for understanding and managing the environmental impact of sulfur compounds (Huang & Mabury, 2000).
3. Polyaniline Synthesis with Dodecylbenzene-Sulfonic Acid
Dodecylbenzene-sulfonic acid (DBSA)-doped polyaniline (PANI) has been synthesized for various applications, including electrorheological properties and electrochemical characteristics. This synthesis is relevant for materials science and electronic applications, offering insights into the versatility of polyaniline composites (Kim et al., 2007).
4. Ion-Selective Electrodes Based on Polyaniline
Development of ion-selective electrodes using polyaniline and DBS(-) demonstrates significant advancements in analytical chemistry, particularly in the detection and quantification of specific ions in complex matrices (Karami & Mousavi, 2004).
5. Cytocompatibility of Sulfonated Polyanilines
Research on the cytocompatibility of sulfonated polyanilines (SPAN) paves the way for biomedical applications, particularly in developing scaffolds for tissue engineering and other medical devices. This study highlights the potential of conducting polymers in biocompatible applications (Yang et al., 2011).
6. Cyanine Fluorophores for Molecular Studies
Cyanine fluorophores, including sulfoindocarbocyanine, have been used extensively in molecular biology for labeling and studying nucleic acids and proteins. These fluorophores are crucial for understanding molecular interactions and dynamics in biological systems (Ouellet et al., 2011).
7. Electrochromic Devices with Polyaniline
The application of dodecylbenzene sulfonate acid (DBSA) doped-polyaniline (PANI) films in electrochromic devices illustrates their potential in infrared camouflage and thermal control technologies. Such developments are significant for military applications and satellite technology (Tian et al., 2017).
Propriétés
Formule moléculaire |
C53H57KN4O8S2 |
|---|---|
Poids moléculaire |
981.28 |
Nom IUPAC |
N/A |
InChI |
InChI=1S/C53H58N4O8S2.K/c1-52(2)43-35-41(66(60,61)62)29-31-46(43)55(5)48(52)23-9-6-10-24-49-53(3,4)44-36-42(67(63,64)65)30-32-47(44)56(49)34-18-8-11-25-50(58)54-33-17-7-12-26-51(59)57-37-40-21-14-13-19-38(40)27-28-39-20-15-16-22-45(39)57;/h6,9-10,13-16,19-24,29-32,35-36H,7-8,11-12,17-18,25-26,33-34,37H2,1-5H3,(H2-,54,58,60,61,62,63,64,65);/q;+1/p-1 |
Clé InChI |
CIWJZTXKADKPKJ-UHFFFAOYSA-M |
SMILES |
CC(C1=CC(S(=O)([O-])=O)=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=[N+](CCCCCC(NCCCCCC(N4C5=CC=CC=C5C#CC6=C(C=CC=C6)C4)=O)=O)C7=CC=C(S(=O)([O-])=O)C=C7C3(C)C.[K+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)

![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)

